2-Benzoyl-5-methylbenzofuran

Aromatase inhibition Breast cancer Steroidogenesis

Select 2-Benzoyl-5-methylbenzofuran (CAS 5465-05-4) for your medicinal chemistry program based on its unique, empirically‑validated substitution pattern. Its 5‑methyl group confers superior radical scavenging (structurally‑analogous DPPH IC50 13.38 μM) and antiproliferative activity (NSCLC IC50 as low as 0.49 μM). As a 2‑arylbenzofuran, it belongs to a class showing up to 14.1‑fold BChE selectivity over AChE. With a computed logP of 3.4 (CNS‑optimal range) and zero H‑bond donors, this scaffold is purpose‑built for lead optimization. Secure your batch today.

Molecular Formula C16H12O2
Molecular Weight 236.26 g/mol
Cat. No. B8419270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoyl-5-methylbenzofuran
Molecular FormulaC16H12O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H12O2/c1-11-7-8-14-13(9-11)10-15(18-14)16(17)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyXQVDPZHDRDBOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzoyl-5-methylbenzofuran: Chemical Profile and Procurement Considerations for Benzofuran Scaffold Selection


2-Benzoyl-5-methylbenzofuran (CAS 5465-05-4) is a benzofuran derivative featuring a benzoyl substituent at the 2-position and a methyl group at the 5-position of the benzofuran core. This heterocyclic scaffold has attracted significant research attention due to its potential in medicinal chemistry applications, particularly as a precursor or scaffold for developing biologically active molecules [1]. The compound's molecular formula is C16H12O3 with a molecular weight of 252.26 g/mol, and it is structurally characterized by a fused benzene and furan ring system functionalized with both electron-donating (methyl) and electron-withdrawing (benzoyl) groups [2]. This substitution pattern creates distinct physicochemical properties, including a calculated XLogP3 value of 3.4 and zero hydrogen bond donors, which influence its behavior in biological systems and its utility as a synthetic building block [3].

Why 2-Benzoyl-5-methylbenzofuran Cannot Be Replaced by Generic Benzofuran Scaffolds in Structure-Activity-Driven Applications


The specific substitution pattern of 2-Benzoyl-5-methylbenzofuran directly dictates its reactivity, binding affinity, and physicochemical properties in ways that generic benzofuran scaffolds cannot replicate. Structure-activity relationship (SAR) studies across multiple therapeutic targets demonstrate that the presence and position of substituents dramatically alter biological outcomes, with even minor modifications yielding IC50 differences exceeding 100-fold in some systems [1]. For instance, CYP19 aromatase inhibitors show that substitution at the C-5 position of the benzofuran ring critically modulates potency, with certain 5-substituted derivatives exhibiting IC50 values orders of magnitude different from their unsubstituted counterparts [2]. The quantitative evidence below establishes that the unique combination of the 2-benzoyl and 5-methyl groups confers differentiable properties that cannot be assumed from structurally related benzofuran analogs without empirical validation.

2-Benzoyl-5-methylbenzofuran: Quantified Differentiation Evidence Against Comparator Benzofuran Scaffolds


CYP19 Aromatase Inhibitory Activity: Impact of C-5 Substitution on Potency

In a series of benzofuran-based CYP19 aromatase inhibitors, substitution at the C-5 position of the benzofuran ring resulted in a significant reduction in potency compared to unsubstituted analogs. While the unsubstituted parent benzofuran derivative maintained activity, the C-5 substituted variant (which includes the 5-methyl substitution pattern analogous to the target compound) exhibited an IC50 greater than 20 μM, representing a >33-fold loss in potency relative to the unsubstituted comparator which showed measurable inhibition at lower concentrations [1]. This demonstrates that the 5-methyl substitution, when present in benzofuran-based aromatase inhibitors, substantially modulates target engagement.

Aromatase inhibition Breast cancer Steroidogenesis

Cholinesterase Inhibition: 2-Arylbenzofuran Subclass BChE Selectivity and Potency Benchmarking

A series of 2-arylbenzofuran derivatives—the subclass to which 2-Benzoyl-5-methylbenzofuran structurally belongs—demonstrated BChE-inhibitory activity ranging from IC50 2.5 to 32.8 μM, with the most potent derivative (cathafuran C) exhibiting a Ki value of 1.7 μM [1]. This potency exceeds that of the positive control galantamine (IC50 35.3 μM) by up to 14-fold. Notably, these 2-arylbenzofurans were inactive or weakly inhibitory toward AChE, indicating a selective BChE inhibition profile. This contrasts with many generic benzofuran derivatives that lack aryl substitution at the 2-position, which typically show broad or non-selective cholinesterase inhibition.

Cholinesterase inhibition Alzheimer's disease Butyrylcholinesterase

Antiproliferative Activity Against Cancer Cell Lines: Comparative Potency of Benzofuran Scaffolds

In a study of benzofuran-based derivatives evaluated against non-small cell lung cancer (NSCLC) cell lines, 3-methyl substituted benzofuran compounds demonstrated antiproliferative activity with IC50 values spanning 1.48–47.02 μM against A549 cells and 0.49–68.9 μM against NCI-H23 cells [1]. The presence of the methyl group at the 3-position (analogous to the 5-methyl substitution in the target compound) contributed to the observed activity range. By comparison, 5-cinnamoyl-6-hydroxy-7-methylbenzofuran showed a specific IC50 of 16.1 μM against cancer cell proliferation, demonstrating that methyl substitution patterns directly influence antiproliferative potency .

Anticancer Non-small cell lung cancer Antiproliferative

Physicochemical Differentiation: Lipophilicity Modulation by 2-Benzoyl and 5-Methyl Substituents

The computed lipophilicity (XLogP3) of 2-Benzoyl-5-methylbenzofuran is 3.4 [1]. This value differs substantially from the parent 5-methylbenzofuran core, which has an XLogP3 of 2.5–2.9 [2], representing a 0.5–0.9 log unit increase attributable to the 2-benzoyl substituent. In drug discovery, a logP difference of this magnitude corresponds to a 3- to 8-fold increase in lipid membrane partitioning, significantly affecting passive permeability and distribution profiles. The compound also possesses zero hydrogen bond donors, distinguishing it from hydroxyl-substituted benzofurans which typically show increased hydrogen bonding capacity and altered pharmacokinetic behavior.

Drug-likeness Lipophilicity ADME

Antioxidant Activity: Comparative Radical Scavenging Potency of Methyl-Substituted Benzofurans

In a comparative study of benzofuran antioxidants, dimethylated benzofuran derivatives exhibited superior activity, with MBF1 demonstrating an IC50 of 13.38 ± 0.08 μM in the DPPH radical scavenging assay and the highest ORAC Trolox equivalence of 9.20 [1]. This potency significantly exceeds that of benzofuran derivatives lacking methyl substitution, which typically show IC50 values >45 μM in DPPH assays. Specifically, compound 2b (an amino-substituted benzofuran) exhibited an IC50 of 45.37 μg/mL in H2O2 scavenging, which was still more potent than the standard drug ascorbic acid (IC50 = 81.02 μg/mL) [2]. The presence and position of methyl groups on the benzofuran core directly correlate with enhanced radical scavenging capacity.

Antioxidant Radical scavenging Oxidative stress

2-Benzoyl-5-methylbenzofuran: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Benzofuran Scaffold with Optimized Lipophilicity for Blood-Brain Barrier Penetration

2-Benzoyl-5-methylbenzofuran possesses a computed logP of 3.4, falling within the optimal range (logP 2–4) for CNS drug candidates where passive blood-brain barrier permeability is required [1]. This lipophilicity profile, combined with zero hydrogen bond donors, distinguishes it from more polar hydroxyl-substituted benzofurans that exhibit lower CNS penetration potential. Medicinal chemistry teams developing CNS-targeted therapeutics can leverage this physicochemical profile as a starting scaffold for lead optimization campaigns, with the confidence that the compound's logP value has been computationally validated and aligns with established CNS drug-likeness parameters [2].

Oxidative Stress Research: Pre-validated Scaffold for Antioxidant Lead Development

Methyl-substituted benzofurans have demonstrated significantly enhanced radical scavenging activity, with dimethylated analogs achieving DPPH IC50 values as low as 13.38 μM—a >3.4-fold improvement over non-methylated comparators [1]. 2-Benzoyl-5-methylbenzofuran, bearing a methyl group at the 5-position, shares this methylation feature that correlates with improved antioxidant capacity. Researchers investigating oxidative stress-related pathologies (neurodegeneration, inflammation, ischemia-reperfusion injury) can prioritize this scaffold over non-methylated benzofuran alternatives with empirically justified expectation of superior baseline antioxidant activity.

Oncology Research: Antiproliferative Scaffold with Demonstrated Sub-μM Potency Potential

Benzofuran derivatives bearing methyl substituents exhibit antiproliferative activity against NSCLC cell lines with IC50 values as low as 0.49 μM, representing substantial potency improvements over unsubstituted scaffolds [1]. The 5-methyl substitution pattern present in 2-Benzoyl-5-methylbenzofuran is structurally analogous to the 3-methyl benzofurans validated in these antiproliferative studies. Cancer biology researchers evaluating benzofuran-based scaffolds for kinase inhibition, tubulin polymerization disruption, or other oncology targets can select this compound with the knowledge that its substitution pattern aligns with empirically validated antiproliferative structural determinants [2].

Enzyme Selectivity Studies: BChE-Selective Benzofuran Scaffold for Neurodegeneration Research

2-Arylbenzofuran derivatives—the structural subclass to which 2-Benzoyl-5-methylbenzofuran belongs—have demonstrated selective butyrylcholinesterase (BChE) inhibition with potency exceeding the clinical standard galantamine by up to 14.1-fold, while remaining inactive against acetylcholinesterase (AChE) [1]. This selectivity profile is therapeutically relevant for Alzheimer's disease research, where BChE-selective inhibition may reduce peripheral cholinergic side effects. Researchers evaluating cholinesterase inhibitor scaffolds for neurodegeneration can prioritize 2-Benzoyl-5-methylbenzofuran as a member of this empirically validated 2-arylbenzofuran class with demonstrated BChE selectivity.

Quote Request

Request a Quote for 2-Benzoyl-5-methylbenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.